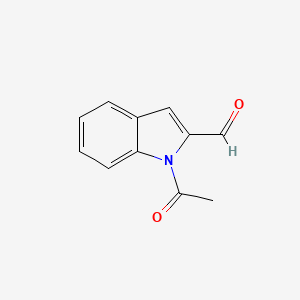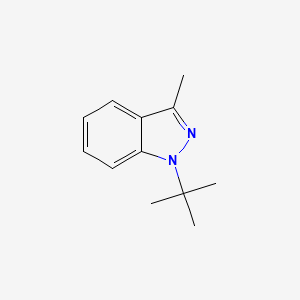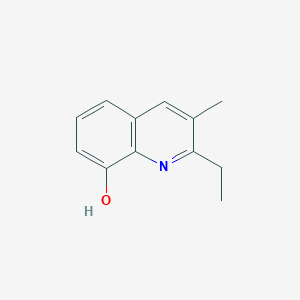
(7-Nitro-1h-indol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Nitro-1h-indol-3-yl)methanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a nitro group at the 7th position and a hydroxymethyl group at the 3rd position of the indole ring gives this compound unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Nitro-1h-indol-3-yl)methanol typically involves the nitration of indole derivatives followed by the introduction of a hydroxymethyl group. One common method is the nitration of 1H-indole-3-carboxaldehyde using nitric acid and sulfuric acid to introduce the nitro group at the 7th position. This is followed by reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride or similar reducing agents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Nitro-1h-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: (7-Nitro-1H-indol-3-yl)carboxylic acid.
Reduction: (7-Amino-1H-indol-3-yl)methanol.
Substitution: Various ethers and esters depending on the substituents used.
Applications De Recherche Scientifique
(7-Nitro-1h-indol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (7-Nitro-1h-indol-3-yl)methanol is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Indol-3-yl)methanol: Lacks the nitro group, making it less reactive in certain biological contexts.
(5-Nitro-1H-indol-3-yl)methanol: Nitro group at the 5th position, leading to different reactivity and biological activity.
(7-Nitro-1H-indole): Lacks the hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
(7-Nitro-1h-indol-3-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
(7-nitro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H8N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-4,10,12H,5H2 |
Clé InChI |
PBGUYAXDVYZTOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Imidazo[4,5-h]quinolin-5-amine](/img/structure/B11907103.png)







![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)
